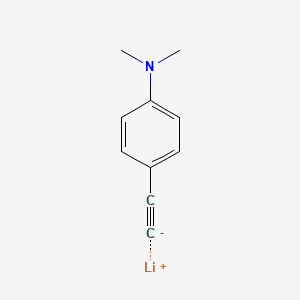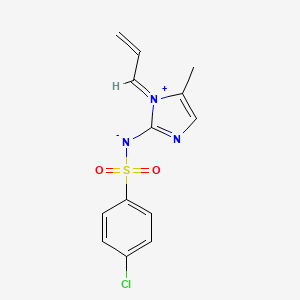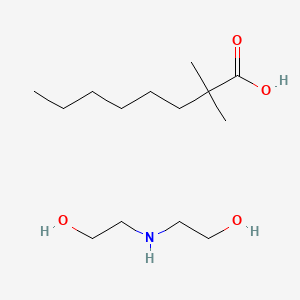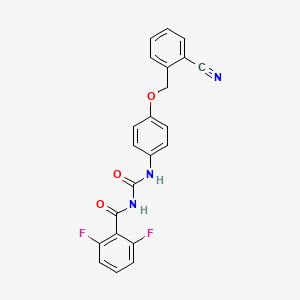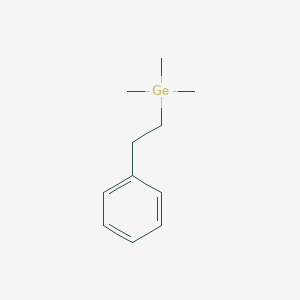
Trimethyl(2-phenylethyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2-phenylethyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a 2-phenylethyl group and three methyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(2-phenylethyl)germane typically involves the reaction of phenylethylmagnesium bromide with trimethylgermanium chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
C6H5CH2CH2MgBr+Ge(CH3)3Cl→C6H5CH2CH2Ge(CH3)3+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: Trimethyl(2-phenylethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various substituted organogermanium compounds .
科学的研究の応用
Trimethyl(2-phenylethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of advanced materials, such as semiconductors and polymers
作用機序
The mechanism by which trimethyl(2-phenylethyl)germane exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and signal transduction pathways .
類似化合物との比較
Trimethylgermane: Similar in structure but lacks the phenylethyl group.
Phenyltrimethylgermane: Contains a phenyl group instead of a phenylethyl group.
Diphenylgermane: Contains two phenyl groups instead of one phenylethyl group.
Comparison: Trimethyl(2-phenylethyl)germane is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to its analogs .
特性
CAS番号 |
65118-98-1 |
|---|---|
分子式 |
C11H18Ge |
分子量 |
222.89 g/mol |
IUPAC名 |
trimethyl(2-phenylethyl)germane |
InChI |
InChI=1S/C11H18Ge/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChIキー |
XDBXOIJFBVMBFQ-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


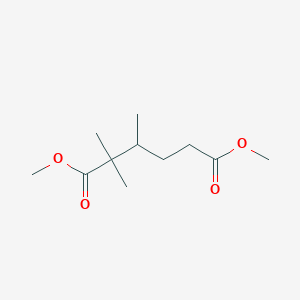
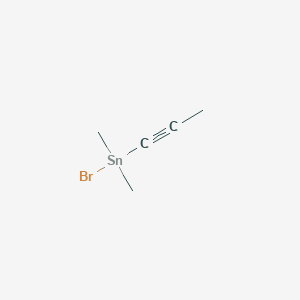
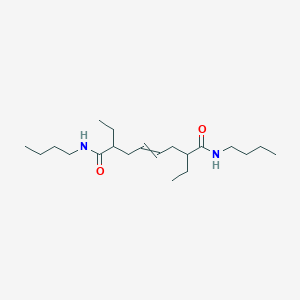
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
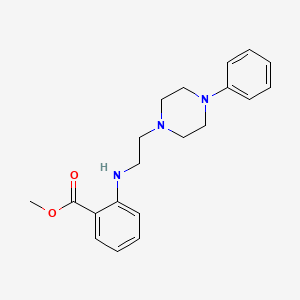
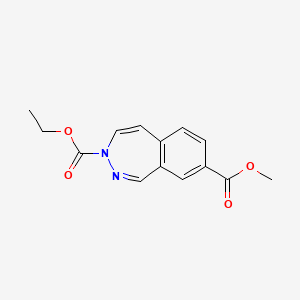
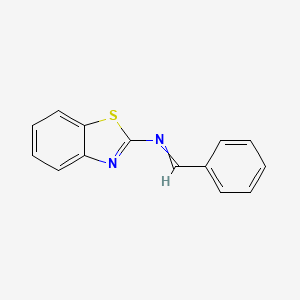
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
